N4-Acetyl-2'-fluoro-2'-deoxycytidine

Übersicht

Beschreibung

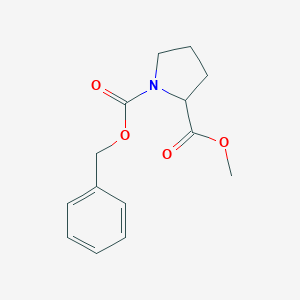

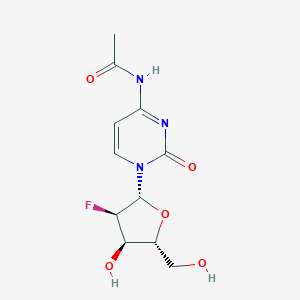

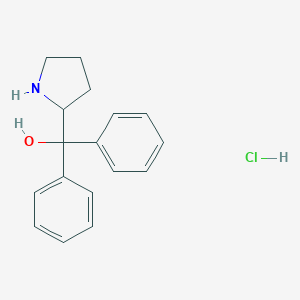

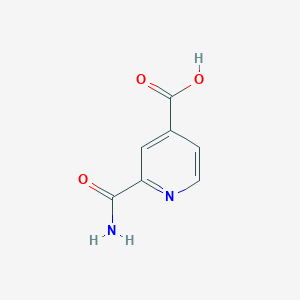

“N4-Acetyl-2’-Fluoro-2’-Deoxycytidine” is a nucleoside analog . It is an acetylated fluoro-derivative of the nucleoside cytidine . It has potential antineoplastic activity .

Synthesis Analysis

“N4-Acetyl-2’-Fluoro-2’-Deoxycytidine” can be prepared by organic synthesis methods . The general synthetic route involves reacting a fluorinated benzylformyl group with 2’-deoxycytidine, followed by acid catalysis and a purification step to obtain the desired product .Molecular Structure Analysis

The molecular formula of “N4-Acetyl-2’-Fluoro-2’-Deoxycytidine” is C11H14FN3O5 . Its molecular weight is 287.24 g/mol .Physical And Chemical Properties Analysis

“N4-Acetyl-2’-Fluoro-2’-Deoxycytidine” appears as a colorless or light yellow crystal or crystalline powder . It is soluble in DMSO and methanol, slightly soluble in water and ethanol . Its density is predicted to be 1.68±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

B/Z-DNA Transition Studies N4-Acetyl-2'-fluoro-2'-deoxycytidine, through its derivative 5-fluoro-2′-deoxycytidine, has been utilized in studying the B/Z-DNA transition using 19F NMR spectroscopy. This modified nucleoside is incorporated into d(CG)6 sequences and helps in understanding the conformational changes in DNA structures, particularly in the presence of sodium chloride which affects the transition and handedness switch in DNA (Solodinin et al., 2019).

Probe Development for Hybridization Assays A derivative of N4-Acetyl-2'-fluoro-2'-deoxycytidine, namely N4-[N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl]-5'-O-dimethoxy trityl -5-methyl-2'-deoxycytidine-3'-N,N-diisopropyl-methylphosphoramidite, has been synthesized and used to develop probes for hybridization assays. These probes, labeled with fluorescent or enzyme markers, aid in DNA detection and quantification, offering an alternative to radioactive labeling methods (Urdea et al., 1988).

X-ray Crystallography for Drug Interaction Studies The crystal structure of N4-Acetyl-2'-fluoro-2'-deoxycytidine analogs has been analyzed using X-ray crystallography. These studies provide insights into the molecular geometry and interaction with enzymes like thymidylate synthase, offering a foundation for developing inhibitors targeting this enzyme (Jarmuła et al., 2005).

NMR and Circular Dichroism Studies NMR and circular dichroism studies on pyrimidine-2'-fluoro-2'-deoxyribonucleosides, including derivatives of N4-Acetyl-2'-fluoro-2'-deoxycytidine, provide valuable data on their conformational behavior in solution. These studies contribute to understanding the structural dynamics of nucleosides in various environments (Blandin et al., 1974).

Antiviral Activity Studies Research into analogs of N4-hydroxycytidine, a compound related to N4-Acetyl-2'-fluoro-2'-deoxycytidine, has shown potential antiviral activity. These studies are crucial in understanding how modifications of nucleosides can lead to potential treatments for viruses like hepatitis C and bovine viral diarrhea virus (Hollecker et al., 2004).

Synthesis Techniques for Oligonucleotide Modification Techniques have been developed for the chemical synthesis of oligonucleotides containing 5-fluoro-2'-deoxycytidine, a related compound of N4-Acetyl-2'-fluoro-2'-deoxycytidine. These methods enable specific incorporation of modified nucleosides into oligonucleotides, useful in studying DNA methylation and other biological processes (Schmidt et al., 1992).

Investigation in DNA Polymerase Reactions Research has demonstrated the efficiency of 5-fluoro-2'-deoxycytidine triphosphate as a substitute in DNA synthesis catalyzed by DNA polymerases. This is vital for understanding how such nucleotide analogs can be incorporated into DNA and their potential use in therapeutic interventions (Tanaka et al., 1981).

Metabolic Pathway Analysis Studies on the metabolism of 5-fluoro-2'-deoxycytidine (a related compound) have revealed its pathways and interactions with enzymes like thymidylate synthetase, providing insights into its mechanism of action and potential as an antineoplastic agent (Newman & Santi, 1982).

Safety and Hazards

“N4-Acetyl-2’-Fluoro-2’-Deoxycytidine” should be used in accordance with laboratory safety practices . It may be irritating to the skin, eyes, and mucous membranes, so contact should be avoided during operation . During storage and transportation, contact with oxidants, acids, alkalis, and strong oxidants should be avoided .

Wirkmechanismus

Target of Action

N4-Acetyl-2’-fluoro-2’-deoxycytidine (Ac-2’-F-dC) is a modified nucleoside . The primary targets of nucleoside analogs like Ac-2’-F-dC are typically enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases . These enzymes play a crucial role in the replication of genetic material in cells.

Mode of Action

Nucleoside analogs like Ac-2’-F-dC are incorporated into the growing DNA chain during replication. Once incorporated, they can cause premature termination of the DNA chain, thereby inhibiting DNA synthesis . This can lead to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Given its mechanism of action, it is likely that ac-2’-f-dc affects pathways involved in dna replication and cell cycle progression .

Pharmacokinetics

Like other nucleoside analogs, it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of Ac-2’-F-dC, influencing its efficacy and potential side effects.

Result of Action

The primary result of Ac-2’-F-dC action is the inhibition of DNA synthesis, leading to cell cycle arrest and potentially cell death . This can result in the reduction of cell proliferation, particularly in cancer cells.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of Ac-2’-F-dC. For instance, extreme pH or temperature conditions could potentially degrade Ac-2’-F-dC or alter its structure, affecting its ability to inhibit DNA synthesis .

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXVKEFNBVLDLD-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622382 | |

| Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159414-97-8 | |

| Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

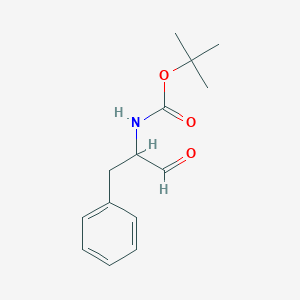

![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)